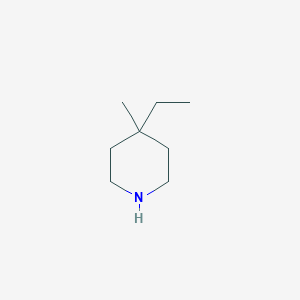

4-Ethyl-4-methylpiperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPQITXSSWLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590737 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-31-2 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4045-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethyl-4-methylpiperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4-methylpiperidine is a substituted piperidine derivative with the chemical formula C₈H₁₇N. While specific detailed research on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its known properties and infers potential synthetic routes, pharmacological activities, and experimental considerations based on the broader class of 4,4-dialkylpiperidines. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this and related molecules.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers. It is important to note that physical properties such as boiling point, melting point, and density are not well-documented in readily available literature.

| Property | Value | Source |

| CAS Number | 4045-31-2 | [1] |

| Molecular Formula | C₈H₁₇N | [1] |

| Molecular Weight | 127.23 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

Synthesis of 4,4-Dialkylpiperidines: A General Overview

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed journals or patents. However, the synthesis of 4,4-disubstituted piperidines is a well-established area of organic chemistry. A plausible synthetic approach can be inferred from general methods for creating such structures. A common strategy involves the construction of a suitable acyclic precursor followed by cyclization.

One potential synthetic pathway could start from a β-keto nitrile, which can be sequentially alkylated. The resulting dialkylated nitrile can then be reduced and cyclized to form the desired piperidine ring.

Hypothetical Synthetic Pathway

Caption: A potential synthetic route to this compound.

General Experimental Protocol for Synthesis of 4,4-Dialkylpiperidines

The following is a generalized experimental protocol based on common organic synthesis techniques for related compounds. This is not a validated protocol for this compound and would require optimization and validation.

Materials:

-

Starting β-keto ester or nitrile (e.g., ethyl cyanoacetate)

-

Alkyl halides (e.g., ethyl iodide, methyl iodide)

-

Strong base (e.g., sodium hydride, lithium diisopropylamide)

-

Reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation setup)

-

Appropriate anhydrous solvents (e.g., THF, diethyl ether)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Dialkylation: The starting β-keto ester or nitrile is deprotonated with a strong base in an anhydrous solvent under an inert atmosphere. The first alkyl halide is then added, and the reaction is stirred until completion. The process is repeated with the second alkyl halide to introduce the second substituent at the alpha position.

-

Reduction: The resulting dialkylated intermediate is then reduced. For example, a nitrile can be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride.

-

Cyclization: Depending on the precursor, an intramolecular cyclization step may be necessary to form the piperidine ring. This can sometimes occur spontaneously after reduction or may require specific reaction conditions.

-

Purification: The final product is isolated and purified using standard techniques such as acid-base extraction, distillation, and column chromatography.

Potential Pharmacological and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity, pharmacology, or mechanism of action of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system (CNS).

Studies on various 4,4-disubstituted piperidines have shown a range of pharmacological activities, including analgesic properties. For example, some 4,4-disubstituted piperidines have been evaluated for their analgesic activity and have shown potency comparable to morphine in animal models. These compounds often exert their effects through interaction with opioid receptors.

It is plausible that this compound, as a simple dialkylpiperidine, could exhibit some CNS activity. However, without experimental data, its specific targets and effects remain unknown. Research in this area would be necessary to elucidate its pharmacological profile.

Potential Drug Discovery Workflow

Caption: A generalized workflow for evaluating the therapeutic potential.

Experimental Considerations for Researchers

Given the lack of available data, researchers interested in this compound should consider the following experimental approaches:

-

Synthesis and Characterization: The first step would be to develop and validate a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, IR, elemental analysis).

-

In Vitro Profiling: A broad in vitro screening against a panel of common CNS targets (e.g., opioid, dopamine, serotonin receptors) would be a logical starting point to identify potential biological activity.

-

In Vivo Studies: If in vitro activity is observed, subsequent in vivo studies in appropriate animal models would be necessary to assess its pharmacological effects, efficacy, and potential toxicity.

-

Toxicology: Preliminary toxicology studies would be crucial to determine the compound's safety profile. The toxicity of piperidine itself is well-documented, and it is known to be a corrosive substance with moderate acute oral toxicity.[2] The toxicological profile of substituted piperidines can vary significantly.

Conclusion

This compound is a simple dialkyl-substituted piperidine for which there is a notable absence of detailed scientific literature. While its basic chemical identity is established, its synthesis, biological activity, and pharmacological properties remain largely unexplored. This technical guide has provided a framework for understanding this compound by drawing parallels with the broader class of 4,4-disubstituted piperidines. Further experimental investigation is required to determine the specific characteristics and potential applications of this compound in research and drug development. Researchers are encouraged to use the inferred information herein as a starting point for their own investigations into this and related novel chemical entities.

References

An In-depth Technical Guide to 4-Ethyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Ethyl-4-methylpiperidine (CAS No: 4045-31-2). This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and methodologies to support advanced research.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound characterized by a piperidine ring substituted at the 4-position with both an ethyl and a methyl group. While it is classified as a useful research chemical and building block, comprehensive experimental data on its physical properties are not widely published.[1][] The information available is summarized below.

Structural and Chemical Data

The fundamental structural and chemical identifiers for this compound are presented in Table 1. This data is crucial for substance identification, computational modeling, and regulatory documentation.

Table 1: Structural and Chemical Identification

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 4045-31-2 | [1][3] |

| Molecular Formula | C₈H₁₇N | [1][4] |

| Molecular Weight | 127.23 g/mol | [1] |

| Canonical SMILES | CCC1(CCNCC1)C | [1][4] |

| InChI | InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 | [4] |

| InChIKey | FMPQITXSSWLMDT-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Quantitative experimental data for key physicochemical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.[5] Table 2 includes predicted values and data from analogous compounds to provide an estimate of these properties.

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference(s) |

| Boiling Point | Data not available | The related compound 4-Methylpiperidine has a boiling point of 124 °C. | [5][6] |

| Melting Point | Data not available | - | [5] |

| Density | Data not available | The related compound 4-Methylpiperidine has a density of 0.838 g/mL. | [5][6] |

| XlogP (Predicted) | 2.0 | Indicates moderate lipophilicity. | [4] |

Synthesis of this compound

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry. A common and effective method for producing saturated piperidine rings is the catalytic hydrogenation of the corresponding substituted pyridine precursor. While a specific protocol for this compound is not detailed in the literature, a reliable synthetic route can be adapted from established procedures for similarly substituted pyridines, such as 2-Ethyl-4-methylpyridine.[7]

The proposed synthesis involves the reduction of 4-Ethyl-4-methylpyridine using a platinum-based catalyst under a hydrogen atmosphere.

Synthesis Workflow

The logical workflow for the preparation of this compound is outlined below. This process begins with the precursor, 4-Ethyl-4-methylpyridine, and proceeds through catalytic hydrogenation to yield the final product after purification.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[7]

Materials:

-

4-Ethyl-4-methylpyridine (precursor)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid (solvent)

-

Hydrogen (H₂) gas cylinder

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or a similar filter aid

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (eluent system)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flasks and standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Büchner funnel and filtration apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve 4-Ethyl-4-methylpyridine (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add Platinum(IV) oxide (typically 1-5 mol%) to the solution. The vessel should be purged with an inert gas, such as nitrogen or argon, before introducing the catalyst.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the system with hydrogen gas to remove any remaining air. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating to increase the rate.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of ethyl acetate to recover any residual product.

-

Workup - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure this compound.

Biological Activity and Applications

Specific pharmacological data or signaling pathway involvement for this compound is not prominently featured in current scientific literature. Its primary role appears to be that of a synthetic intermediate or a building block in the development of more complex molecules.[1][]

The piperidine scaffold is a key structural motif in a wide range of pharmaceuticals, exhibiting activities across various target classes.[8] For example, substituted piperidines are investigated for their potential as antimicrobial agents and are central to the structure of many CNS-active drugs.[9]

Additionally, related compounds like 4-Methylpiperidine have been successfully used as a substitute for piperidine in Fmoc solid-phase peptide synthesis, a critical process in drug discovery and proteomics.[10] This suggests that this compound could potentially be explored for similar applications where steric hindrance or altered basicity is desired.

Given the absence of specific biological pathway data, the following diagram illustrates the logical relationship of this compound as a building block in a generalized drug discovery context.

Caption: Role of this compound as a building block in drug discovery.

Conclusion

This compound is a valuable heterocyclic building block for chemical synthesis. While detailed experimental data on its physical properties and biological activity are sparse, its structure is amenable to established synthetic methodologies, particularly the catalytic hydrogenation of its pyridine precursor. Its utility lies in its potential for incorporation into larger, more complex molecules, making it a compound of interest for medicinal chemists and researchers in drug discovery and materials science. The protocols and data provided in this guide serve as a foundational resource for facilitating further research and application of this compound.

References

- 1. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 3. keyorganics.net [keyorganics.net]

- 4. PubChemLite - this compound (C8H17N) [pubchemlite.lcsb.uni.lu]

- 5. exchemistry.com [exchemistry.com]

- 6. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Ethyl-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-4-methylpiperidine, a heterocyclic aliphatic amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases, computational predictions, and established synthetic methodologies for structurally related compounds. It is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic and medicinal chemistry.

Chemical Identity and Properties

This compound is a disubstituted piperidine derivative with alkyl groups at the C4 position. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 4045-31-2 | [1] |

| Molecular Formula | C₈H₁₇N | [1][2] |

| Molecular Weight | 127.23 g/mol | [1][2] |

| Canonical SMILES | CCC1(CCNCC1)C | [2] |

| InChI Key | FMPQITXSSWLMDT-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.0 | [2] |

| Predicted Boiling Point | 165-167 °C at 760 mmHg | (Predicted) |

| Predicted Density | 0.86 ± 0.1 g/cm³ | (Predicted) |

| Appearance | Expected to be a liquid at room temperature | (Inferred) |

Putative Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of 4,4-dialkylpiperidines. The following protocol outlines a two-step approach starting from N-protected-4-piperidone.

Overall Reaction Scheme:

-

Grignard Addition: Sequential addition of methyl and ethyl Grignard reagents to an N-protected 4-piperidone to form the corresponding tertiary alcohol.

-

Reductive Deoxygenation: Removal of the tertiary hydroxyl group.

-

Deprotection: Removal of the N-protecting group to yield the final product.

Detailed Experimental Protocol (Putative):

Step 1: Synthesis of 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol

-

Materials: 1-Benzyl-4-piperidone, Methylmagnesium bromide (3M in diethyl ether), Ethylmagnesium bromide (3M in diethyl ether), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-Benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Methylmagnesium bromide (1.1 equivalents) dropwise via a syringe.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Re-cool the mixture to 0 °C and slowly add Ethylmagnesium bromide (1.2 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reductive Deoxygenation and Deprotection to yield this compound

-

Materials: 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol, Triethylsilane, Trifluoroacetic acid (TFA), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

-

Procedure (Ionic Reduction):

-

Dissolve the alcohol from Step 1 (1 equivalent) in a suitable solvent like dichloromethane.

-

Add Triethylsilane (3-5 equivalents).

-

Cool to 0 °C and slowly add Trifluoroacetic acid (5-10 equivalents).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract with dichloromethane, dry the organic layer, and concentrate. The product at this stage is N-benzyl-4-ethyl-4-methylpiperidine.

-

-

Procedure (Debenzylation):

-

Dissolve the N-benzylated product in methanol.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with H₂) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound as a synthetic intermediate.

Caption: Proposed synthetic pathway for this compound.

Caption: Potential synthetic transformations of this compound.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain regarding the biological activity of this compound. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the specific 4,4-dialkyl substitution pattern of this molecule does not correspond to any widely reported pharmacophore.

Given its structure as a secondary amine, its primary utility is likely as a synthetic intermediate or building block . The nitrogen atom can be functionalized in various ways (e.g., alkylation, acylation, arylation) to build more complex molecular architectures. Researchers in drug discovery could use this compound to:

-

Introduce a specific lipophilic moiety into a lead compound to modulate properties like solubility, metabolic stability, or receptor binding.

-

Serve as a scaffold for creating libraries of novel compounds for high-throughput screening.

-

Act as a base catalyst in organic reactions where a sterically hindered, non-nucleophilic amine is required.

Safety and Handling

No specific toxicology data for this compound is available. However, based on structurally similar aliphatic amines and piperidine derivatives, it should be handled with care. It is likely to be:

-

Corrosive: Causing burns to skin and eyes.

-

Harmful if swallowed or inhaled.

-

Flammable.

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are putative and have not been validated. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

The Biological Versatility of 4-Ethyl-4-methylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the design of novel therapeutic agents. Its conformational flexibility allows for optimal interactions with a wide array of biological targets. Within this broad class of compounds, derivatives of 4-ethyl-4-methylpiperidine represent a specific and promising area of investigation, with potential applications spanning analgesia, neuroprotection, and cancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, with a focus on their interactions with opioid receptors, sigma-1 receptors, and acetylcholinesterase.

Data Presentation: Biological Activities of 4,4-Disubstituted Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives is not extensively available in the public domain, studies on structurally related 4,4-disubstituted piperidines provide valuable insights into their potential biological activities. The following tables summarize representative data for analgesic activity and receptor binding affinities of analogous compounds, highlighting the therapeutic potential of this structural class.

Table 1: Analgesic Activity of 4,4-Disubstituted Piperidine Analogs

| Compound ID | R1 (N-substituent) | R2 (4-substituent) | R3 (4-substituent) | Analgesic Activity (Writhing Test, % Inhibition) | Reference |

| Analog 1 | -CH₃ | -C₂H₅ | -Phenyl | High | [1] |

| Analog 2 | -CH₂CH₂Ph | -C₂H₅ | -Phenyl | Moderate | [1] |

| Analog 3 | -CH₃ | -CH₃ | -Phenyl | High | [1] |

Note: This table is illustrative and based on data for 4,4-disubstituted piperidines. Specific quantitative values for this compound derivatives were not available in the cited literature.

Table 2: Opioid and Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

| Compound Class | Target Receptor | Key Performance Metric | Result | Reference |

| 4-Substituted Piperidines | µ-Opioid Receptor (MOR) | Binding Affinity (Kᵢ, nM) | 0.29 - 29 | [2] |

| 4-Substituted Piperidines | δ-Opioid Receptor (DOR) | Binding Affinity (Kᵢ, nM) | 6.6 - 150 | [2] |

| 4-(2-aminoethyl)piperidines | Sigma-1 (σ₁) Receptor | Binding Affinity (Kᵢ, nM) | Varies with N-substituent | [3] |

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound Class | Key Performance Metric | Result | Reference |

| 1-Benzyl-4-substituted piperidines | IC₅₀ (nM) | As low as 5.7 | [4] |

| Piperidine Alkaloid Analogs | IC₅₀ (µM) | 7.32 - 15.1 | [5] |

Note: This table provides examples of the acetylcholinesterase inhibitory potential of different classes of piperidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. This section provides protocols for the synthesis of the this compound core and for key biological assays.

Synthesis of this compound Derivatives

A general and adaptable method for the synthesis of 4,4-disubstituted piperidines involves a multi-step process starting from a suitable piperidone precursor.

General Synthetic Workflow:

References

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating Analogues of 4-Ethyl-4-methylpiperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in medicinal chemistry. Within this class, 4,4-disubstituted piperidines, and specifically analogues of 4-Ethyl-4-methylpiperidine, have garnered significant interest as versatile cores for the development of novel therapeutics. These compounds have shown promise in a range of therapeutic areas, including analgesia, antiviral applications, and as modulators of central nervous system (CNS) targets.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogues. It is intended to serve as a resource for researchers and drug development professionals engaged in the design and investigation of novel piperidine-based therapeutic agents. The guide includes detailed experimental protocols for key biological assays, a compilation of quantitative bioactivity data, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical class.

Synthesis of the this compound Core and its Analogues

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the catalytic hydrogenation of a corresponding pyridine precursor.

Synthesis of 2-Ethyl-4-methylpiperidine via Catalytic Hydrogenation

A representative protocol for the synthesis of a related substituted piperidine, 2-Ethyl-4-methylpiperidine, is presented below. This method can be adapted for the synthesis of other piperidine derivatives.

Materials:

-

2-Ethyl-4-methylpyridine

-

Platinum(IV) oxide (PtO₂) (Adams' catalyst)

-

Glacial Acetic Acid

-

Hydrogen (H₂) gas

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

Silica gel (60-120 mesh)

-

Petroleum ether

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a high-pressure hydrogenation vessel, a solution of 2-ethyl-4-methylpyridine in glacial acetic acid is prepared.

-

A catalytic amount of Platinum(IV) oxide is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2-Ethyl-4-methylpiperidine.

A similar strategy can be employed for the synthesis of 4-methylpiperidine from 4-methylpyridine, achieving high yields.

General Strategies for Analogue Synthesis

The this compound core, once synthesized, can be further functionalized to generate a library of analogues. Common synthetic transformations include:

-

N-Alkylation/Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, aryl halides) under basic conditions.

-

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.

-

Ugi Four-Component Reaction (Ugi-4CR): This multicomponent reaction is a powerful tool for the rapid synthesis of diverse 1,4,4-trisubstituted piperidines. It involves the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid in a one-pot fashion.[1]

Biological Activities and Structure-Activity Relationships

Analogues of this compound have demonstrated a broad spectrum of biological activities, primarily targeting opioid receptors, monoamine transporters, and viral proteins.

Analgesic Activity

A significant body of research has focused on 4,4-disubstituted piperidines as potent analgesics, primarily through their interaction with opioid receptors.

Structure-Activity Relationship (SAR) Insights:

-

Substituents at the 4-position: The nature and size of the substituents at the 4-position of the piperidine ring are critical for analgesic potency. For 4-anilidopiperidine analogues, steric factors play a crucial role, with larger groups than methyl at the 3-position severely reducing potency.[2]

-

N-Substituent: The substituent on the piperidine nitrogen significantly influences activity. For 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen is associated with high potency.

Quantitative Data for Analgesic Piperidine Analogues:

| Compound ID | R1 (N-substituent) | R2 (4-position) | R3 (4-position) | Analgesic Activity (ED₅₀, mg/kg) | Receptor Binding (Ki, nM) |

| Fentanyl | Phenethyl | H | Phenylamino | - | 1.23-1.4 (μ-opioid)[3] |

| Analogue 1 | 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | N-(2-fluorophenyl)methoxyacetamido | Potent Agonist | - |

| PD1 | H | 4'-bromophenyl | OH | Significant | - |

| PD3 | Phenacyl | 4'-bromophenyl | OH | Highly Significant (p < 0.01) | - |

| PD5 | 2-(2",4"-dimethoxyphenyl)-2-oxo-ethyl | 4'-bromophenyl | OH | Highly Significant (p < 0.01) | - |

Note: Data is compiled from various sources and experimental conditions may vary.

Antiviral Activity

Recent studies have highlighted the potential of 4,4-disubstituted and 1,4,4-trisubstituted piperidines as inhibitors of influenza and coronaviruses.

Mechanism of Action:

-

Influenza Virus: Certain N-benzyl-4,4-disubstituted piperidines act as fusion inhibitors, targeting the viral hemagglutinin (HA) and preventing its low pH-induced conformational changes necessary for membrane fusion.[4]

-

Coronaviruses: Some 1,4,4-trisubstituted piperidines have been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication.[1]

Quantitative Data for Antiviral Piperidine Analogues:

| Compound ID | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Analogue 2 | HCoV-229E | CPE Reduction | 7.4 | 44 | 6[1] |

| FZJ05 | Influenza A/H1N1 | MDCK cells | Lower than ribavirin, amantadine, and rimantadine | - | -[5] |

Note: Data is compiled from various sources and experimental conditions may vary.

Monoamine Transporter Inhibition

4-substituted piperidine derivatives have been extensively investigated as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Structure-Activity Relationship (SAR) Insights:

-

N-Substituent: The nature of the N-substituent is a key determinant of both potency and selectivity for the different monoamine transporters.

-

4-Position Substituent: Modifications at the 4-position of the piperidine ring significantly impact binding affinity.

Quantitative Data for Piperidine Analogues at Monoamine Transporters:

| Compound ID | Target | Binding Affinity (Ki, nM) |

| Analogue of GBR 12909 | DAT | 0.7 |

| Analogue of GBR 12909 | SERT | - |

| Compound 1 | SERT | 2-400 |

| Compound 7a | SERT (reuptake inhibition IC₅₀) | 177 |

| 5-HT₁ₐ | 12 | |

| 5-HT₇ | 25 | |

| Compound 15g | SERT (reuptake inhibition IC₅₀) | 85 |

| 5-HT₁ₐ | 17 | |

| 5-HT₇ | 35 | |

| (-)-9 | DAT | 3 |

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

This method is a widely used in vivo assay to screen for peripherally acting analgesics.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% in distilled water)

-

Test compounds and vehicle control

-

Standard analgesic drug (e.g., Diclofenac sodium)

-

Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration

-

Observation chambers

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are divided into groups (n=6-10 per group): vehicle control, standard drug, and test compound groups at various doses.

-

The test compounds or vehicle are administered (e.g., p.o. or s.c.) 30-60 minutes before the induction of writhing.

-

Writhing is induced by the intraperitoneal injection of 0.6% acetic acid (10 mL/kg body weight).

-

Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., μ-opioid receptor)

-

Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

-

Test compounds

-

Non-specific binding control (e.g., Naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Influenza Virus Inhibition Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit influenza virus replication.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test compounds

-

Cell culture medium (e.g., MEM) supplemented with serum and antibiotics

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for 1 hour.

-

Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

The EC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) is determined by plotting the percentage of plaque inhibition against the compound concentration.

Coronavirus Mpro Inhibition Assay (FRET-based)

This in vitro enzymatic assay measures the inhibition of the SARS-CoV-2 main protease (Mpro).

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

Fluorogenic Mpro substrate (FRET-based)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds and a known Mpro inhibitor (positive control)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

In a 384-well plate, add the compound dilutions.

-

Add the Mpro enzyme solution to each well (except for the no-enzyme control).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.

-

The percentage of inhibition is calculated relative to the DMSO control.

-

The IC₅₀ value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound analogues can aid in understanding their mechanisms and in the design of experiments.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of these piperidine analogues.

References

- 1. mdpi.com [mdpi.com]

- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Versatile Tool in Central Nervous System Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in the design and development of drugs targeting the central nervous system (CNS). Its prevalence in a vast number of clinically successful CNS drugs underscores its importance as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the role of substituted piperidines in CNS research, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their activity.

Introduction: The Significance of the Piperidine Moiety in CNS Drug Discovery

The unique structural and physicochemical properties of the piperidine scaffold contribute significantly to its success in CNS drug design. The saturated, chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling the formation of key ionic interactions with receptor sites and enhancing aqueous solubility, a crucial factor for drug delivery to the brain. The ability of many piperidine-containing compounds to cross the blood-brain barrier is a key advantage in the development of CNS therapeutics.[1]

Substituted piperidines are integral to a wide array of CNS drug classes, including antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3] Their versatility allows them to target a diverse range of CNS proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Key CNS Targets of Substituted Piperidines

The therapeutic effects of substituted piperidines in the CNS are mediated through their interaction with a variety of molecular targets. Understanding these interactions is fundamental to rational drug design.

Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. Many atypical antipsychotics, such as haloperidol and risperidone, feature a substituted piperidine moiety that is crucial for their binding affinity and pharmacological activity.[4][5] These compounds act as antagonists or partial agonists at D2 receptors, modulating dopaminergic neurotransmission in brain regions associated with psychosis.

Serotonin Receptors

Serotonin (5-HT) receptors are another major class of targets for piperidine-based CNS drugs. Antidepressants and atypical antipsychotics often exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[5][6] For instance, many successful antidepressants are selective serotonin reuptake inhibitors (SSRIs) that also interact with 5-HT receptors, and the piperidine scaffold is a common feature in these multi-target ligands.[2][5]

Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones involved in a variety of cellular functions and are implicated in neurodegenerative diseases, pain, and psychiatric disorders. A number of piperidine and spiro-piperidine derivatives have been developed as high-affinity and selective σ1 receptor ligands, demonstrating potential as neuroprotective and analgesic agents.[7]

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] Several piperidine-containing compounds have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[8][9]

Acetylcholinesterase (AChE)

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic approach. Donepezil, a piperidine derivative, is a widely prescribed AChE inhibitor that provides symptomatic relief in patients with mild to moderate Alzheimer's.[10]

Quantitative Data on Substituted Piperidines

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative substituted piperidines for various CNS targets. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

| Compound Class | Specific Compound | Target | Kᵢ (nM) | Reference |

| Dopamine Receptor Ligands | ||||

| 4-Phenylpiperidines | Pridopidine (12b) | D₂ | low affinity | [11] |

| Arylpiperazines | Compound 22 | D₂ | 53 | [12] |

| Compound 24 | D₂ | >1000 | [12] | |

| Substituted N-Phenylpiperazines | Compound 6a | D₃ | 1.4 | [13] |

| Compound 7a | D₃ | 2.5 | [13] | |

| Serotonin Receptor Ligands | ||||

| Arylpiperazines | Compound 8 | 5-HT₁ₐ | 1.2 | [7] |

| Compound 10 | 5-HT₁ₐ | 21.3 | [7] | |

| Compound 2q | 5-HT₂C | 1.13 | [14] | |

| Aralkyl piperazines/piperidines | Compound 5a | 5-HT₁ₐ | 0.46 | [5] |

| Compound 5a | 5-HT₇ | 2.7 | [5] | |

| Sigma Receptor Ligands | ||||

| Piperidine Propionamides | Compound 44 | σ₁ | 1.86 | [15] |

| 4-Phenylpiperazine-based | Compound 3 | σ₁ | 4.8 | [16] |

| Histamine H3 Antagonists | Compound 5 | σ₁ | 3.64 | [17] |

| Compound 11 | σ₁ | 4.41 | [17] | |

| Monoamine Oxidase Inhibitors | Kᵢ (µM) | |||

| Piperine | MAO-A | 19.0 | [18] | |

| MAO-B | 3.19 | [18] | ||

| Pyridazinobenzylpiperidines | Compound S5 | MAO-B | 0.155 | [1] |

| Compound S16 | MAO-B | 0.721 | [1] |

| Compound Class | Specific Compound | Target | IC₅₀ (nM) | Reference |

| Acetylcholinesterase Inhibitors | ||||

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Compound 21 | AChE | 0.56 | [10] |

| Monoamine Oxidase Inhibitors | IC₅₀ (µM) | |||

| Piperine | MAO-A | 20.9 | [18] | |

| MAO-B | 7.0 | [18] | ||

| Pyridazinobenzylpiperidines | Compound S5 | MAO-B | 0.203 | [9] |

| Compound S16 | MAO-B | 0.979 | [9] | |

| Serotonin Reuptake Inhibitors | ||||

| Aralkyl piperazines/piperidines | Compound 5a | SERT | 1.9 | [5] |

| Spiro[chromene-2,4′-piperidine]s | EC₅₀ (nM) | |||

| 7-chloro analogue 8 | 5-HT₂C | 121.5 | [19] |

Signaling Pathways Modulated by Substituted Piperidines

The interaction of substituted piperidines with their CNS targets initiates intracellular signaling cascades that ultimately produce a physiological response. The following diagrams illustrate key signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptors can signal through a β-arrestin-dependent pathway, which is G-protein independent and can modulate different downstream effectors.[20][21][22][23]

Dopamine D2 Receptor Signaling Pathways

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled GPCR. Activation of this receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4][8][24][25]

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of substituted piperidines for CNS research.

Synthesis of a Substituted Piperidine: Haloperidol

This protocol outlines the synthesis of haloperidol, a classic butyrophenone antipsychotic featuring a 4-phenyl-4-hydroxypiperidine core.[4][17][26][27]

Synthetic Workflow for Haloperidol

Materials:

-

4-Chloro-γ-(4-fluorophenyl)butyrophenone

-

4-(4-Chlorophenyl)-4-hydroxypiperidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or other appropriate solvent

-

Reaction vessel with reflux condenser and stirring apparatus

Procedure:

-

To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and toluene.

-

Heat the mixture to reflux with stirring.

-

Slowly add a solution of 4-chloro-γ-(4-fluorophenyl)butyrophenone in toluene to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure haloperidol.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[15][28][29][30]

Radioligand Binding Assay Workflow

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]Spiperone (radioligand)

-

Test compound (substituted piperidine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., haloperidol)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the D2 receptor membrane preparation, assay buffer, and either:

-

Vehicle (for total binding)

-

A high concentration of haloperidol (for non-specific binding)

-

Varying concentrations of the test compound

-

-

Add [³H]Spiperone to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.[2][22][31][32][33]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Amplex Red (fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Test compound (substituted piperidine)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control.

-

Pre-incubate the plate at 37°C for a short period.

-

Prepare a detection solution containing kynuramine, Amplex Red, and HRP in assay buffer.

-

Initiate the reaction by adding the detection solution to all wells.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for resorufin) in kinetic mode for a set duration.

-

Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The substituted piperidine scaffold remains an exceptionally valuable and versatile platform in the discovery and development of novel therapeutics for a wide range of CNS disorders. Its favorable physicochemical properties and ability to interact with a multitude of key biological targets have solidified its position as a privileged structure in medicinal chemistry. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the complex signaling pathways modulated by piperidine-based compounds, will undoubtedly lead to the next generation of innovative and effective CNS drugs. This guide provides a foundational understanding of the critical role of substituted piperidines in CNS research, offering both a theoretical framework and practical experimental guidance for professionals in the field.

References

- 1. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 29. eurekaselect.com [eurekaselect.com]

- 30. mdpi.com [mdpi.com]

- 31. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethyl-4-methylpiperidine: A Versatile Scaffold for the Next Generation of Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its saturated heterocyclic framework offers a unique combination of structural rigidity and conformational flexibility, enabling precise three-dimensional arrangements of pharmacophoric features. Among the vast landscape of piperidine-based scaffolds, 4,4-disubstituted piperidines, and specifically 4-ethyl-4-methylpiperidine, have emerged as a promising building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, pharmacological significance, and potential applications of the this compound core, offering a roadmap for its utilization in modern drug discovery.

Introduction to the this compound Scaffold

The this compound scaffold presents a unique substitution pattern at the C4 position, introducing a quaternary center with distinct stereoelectronic properties. This geminal disubstitution offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The ethyl and methyl groups contribute to the lipophilicity of the molecule, which can be fine-tuned to optimize blood-brain barrier penetration, a critical factor for CNS-acting drugs.

-

Conformational Restriction: The presence of two substituents at the C4 position restricts the conformational flexibility of the piperidine ring, potentially leading to higher receptor selectivity and reduced off-target effects.

-

Metabolic Stability: The quaternary carbon at the C4 position can block potential sites of metabolism, enhancing the metabolic stability and pharmacokinetic profile of drug candidates.

These attributes make this compound an attractive starting point for the design of novel ligands for a variety of biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Several synthetic strategies can be employed, with the choice of method often depending on the desired scale and the nature of the target molecule.

General Synthetic Workflow

A common approach to synthesizing N-substituted this compound derivatives involves a multi-step sequence starting from readily available materials.

In-Silico Deep Dive: A Technical Guide to the Computational Analysis of Piperidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to participate in a wide range of non-covalent interactions make it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the in-silico methodologies and computational analyses used to investigate piperidine-based compounds, offering a roadmap for researchers and scientists in the field of drug discovery and development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in numerous FDA-approved drugs. Its prevalence stems from its ability to serve as a versatile scaffold for introducing diverse functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrogen atom can be readily substituted, and the carbon backbone allows for various substitution patterns and stereochemical arrangements, providing a rich chemical space for optimization.

Computational, or in-silico, studies have become indispensable in expediting the drug discovery process for piperidine-based compounds. These methods allow for the rapid screening of large virtual libraries, prediction of binding affinities, elucidation of interaction mechanisms, and assessment of drug-like properties, significantly reducing the time and cost associated with experimental approaches.

Core In-Silico Methodologies for Analyzing Piperidine-Based Compounds

A variety of computational techniques are employed to probe the behavior and properties of piperidine-based compounds. This section details the core methodologies, providing structured protocols for their implementation.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand), such as a piperidine derivative, to the binding site of a target protein.

-

Protein and Ligand Preparation:

-

Protein: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand: Draw the 2D structure of the piperidine-based compound using chemical drawing software and convert it to a 3D structure. Perform energy minimization to obtain a stable, low-energy conformation.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the target protein. This grid is used by the docking algorithm to calculate the interaction energies.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of the ligand within the defined grid box.

-

The program scores different poses based on a scoring function that estimates the binding affinity. Algorithms like the Lamarckian Genetic Algorithm are often employed to find the optimal binding pose.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (usually in kcal/mol). Lower scores typically indicate a more favorable binding interaction.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to binding affinity.

-

The following tables summarize docking scores and experimentally determined biological activities for various piperidine derivatives against different targets.

Table 1: Docking Performance of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Key Interactions |

| Benzamide Piperidine Derivative (5d, 2-Fluoro substitution) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.013 ± 0.0021 | Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[1][2] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -12.74 | 0.600 ± 0.050 | - |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Acetylcholinesterase (AChE) | -9.68 | Not explicitly stated | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337. |

| Piperidine Derivative (4a, ortho-chloro) | Acetylcholinesterase (AChE) | Not explicitly stated | 0.91 ± 0.045 | Same binding mode as donepezil.[3] |

Table 2: Binding Affinity of Piperidine Derivatives to Sigma Receptors

| Compound | Target | Ki (nM) | Selectivity (σ1 vs σ2) |

| Piperidine Derivative 5 | σ1 Receptor | 3.64 | High |

| Piperidine Derivative 11 | σ1 Receptor | 4.41 | High |

| Piperidine Derivative 12 | σ1 Receptor | - | High |

| Piperidine Derivative 1a | σ1 Receptor | 0.86 | 278-fold |

| Piperidine Derivative 1b | σ1 Receptor | 0.89 | 191-fold |

| Piperidine Derivative 4a | σ1 Receptor | 4.43 | - |

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This method is crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein.

-

System Preparation:

-

Start with the best-docked protein-ligand complex from the molecular docking study.

-

Place the complex in a periodic box of solvent (typically water) and add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to relax the structure and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to maintain a stable system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

-

Production Run:

-

Run the simulation for a desired length of time (e.g., 100-200 nanoseconds or longer) to collect trajectory data.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To estimate the binding affinity more accurately than docking scores.

-

-

Table 3: Binding Free Energy of Piperidine Derivatives Targeting SARS-CoV-2 Mpro

| Compound | Net Binding Free Energy (ΔGbind) (kcal/mol) |

| P1 | -4.29 |

| P2 | -5.52 |

| P3 | -6.12 |

| P4 | -6.35 |

| P5 | -5.19 |

| P6 | 3.09 |

| P7 | -6.78 |

| P8 | -6.29 |

These values were calculated using the MMPBSA method.[4]

Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

-

Data Set Preparation:

-

Compile a dataset of piperidine-based compounds with their experimentally determined biological activities (e.g., IC50, Ki).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

-

-

Model Building:

-

Use statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), to build a model that relates the descriptors to the biological activity.

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

-

External Validation: Evaluate the model's predictive performance on the independent test set using metrics like the squared correlation coefficient (R²).

-

Y-Randomization: Randomly shuffle the biological activity data and rebuild the model to ensure that the original model is not due to chance correlation.

-

Table 4: Statistical Parameters of a QSAR Model for Furan-Pyrazole Piperidine Derivatives

| Parameter | Value Range |

| r² (squared correlation coefficient) | 0.742 - 0.832 |

| Q²LOO (leave-one-out cross-validation) | 0.684 - 0.796 |

| RMSE (Root Mean Square Error) | 0.247 - 0.299 |

| F (F-statistic) | 32.283 - 57.578 |

| r²y-random | 0.049 - 0.080 |

These parameters indicate the robustness, stability, and predictive ability of the developed QSAR models.[5]

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. In-silico ADMET models can predict a wide range of properties.

-

Input Molecular Structure:

-